(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine
Description
(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine is a chiral heterocyclic compound characterized by a fused furopyridine core with a chlorine substituent at position 5 and an amine group at position 2. Its molecular formula is C₇H₇ClN₂O, with a molar mass of 170.6 g/mol and CAS number 2381831-08-7 . The (3S)-stereochemistry imparts distinct spatial orientation, influencing its reactivity and biological interactions. This compound is primarily utilized as a pharmaceutical intermediate, serving as a scaffold for synthesizing bioactive molecules targeting enzymes or receptors .
Properties
Molecular Formula |
C7H7ClN2O |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
(3S)-5-chloro-2,3-dihydrofuro[2,3-c]pyridin-3-amine |
InChI |
InChI=1S/C7H7ClN2O/c8-7-1-4-5(9)3-11-6(4)2-10-7/h1-2,5H,3,9H2/t5-/m1/s1 |
InChI Key |
KREKQRSTZFEGMD-RXMQYKEDSA-N |
Isomeric SMILES |
C1[C@H](C2=CC(=NC=C2O1)Cl)N |
Canonical SMILES |
C1C(C2=CC(=NC=C2O1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as both internal oxidants and three-atom-unit components combined with the copper catalyst to drive catalytically generated oxime nitrogen-centered radicals and oxidative dehydrogenation of the α-amino ketones to the key 2-iminoethan-1-one intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Key Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇ClN₂O |
| Molar Mass | 170.6 g/mol |
| IUPAC Name | (3S)-5-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-amine |
| CAS Number | 2381831-08-7 |
| Structural Features | Fused furopyridine ring, Cl at C5, NH₂ at C3 |
Comparison with Similar Compounds
The structural and functional uniqueness of This compound is highlighted through comparisons with analogs. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Ring System Variations: Furopyridine vs. Substituent Effects:
- Chlorine (Cl) : Enhances electrophilicity and hydrogen-bonding capacity, critical for target engagement .
- Trifluoromethyl (CF₃) : Increases metabolic stability but reduces solubility due to hydrophobicity .
- Methoxy (OCH₃) : Improves solubility but may reduce target affinity compared to halogenated analogs .
Stereochemical Influence: The (3S)-configuration in the target compound optimizes spatial alignment with chiral binding pockets, a feature absent in non-chiral analogs like 2,3-Dihydrofuro[2,3-B]pyridin-3-amine .
Biological Activity :
- The target compound’s fused furopyridine structure and Cl substituent make it more selective for enzymes like kinases compared to 2-Chloro-5-(trifluoromethyl)pyridin-3-amine , which lacks a fused ring .
- 5,7-Dichloro-1-benzofuran-3-amine exhibits broader activity due to dual Cl substituents but suffers from higher toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
